molecular formula C13H14N2O2 B12005524 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 2179-08-0

2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B12005524
CAS No.: 2179-08-0
M. Wt: 230.26 g/mol
InChI Key: QWAOLYQIJVREPT-UHFFFAOYSA-N
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Description

2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a bicyclic heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a pyridine ring. This scaffold has garnered attention in medicinal chemistry due to its structural rigidity and versatility in interacting with biological targets. A notable application is its role as a metabotropic glutamate receptor 4 (mGlu4) ligand, as exemplified in a 2011 patent by the Vanderbilt group (WO2011/029104) . The compound’s synthesis typically involves cyclization of amino acids with substituted phenylisocyanates, followed by nitro group reduction and amide coupling to introduce diverse substituents .

Properties

CAS No.

2179-08-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H14N2O2/c16-12-11-8-4-5-9-14(11)13(17)15(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

QWAOLYQIJVREPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with phenylglyoxal under acidic conditions, leading to the formation of the imidazo-pyridine core. This reaction is often carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the cyclocondensation process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which typically result in the reduction of the imidazo ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxides of the imidazo-pyridine ring.

    Reduction: Reduced imidazo-pyridine derivatives.

    Substitution: Halogenated or alkylated imidazo-pyridine compounds.

Scientific Research Applications

2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.

Mechanism of Action

The mechanism by which 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. It often acts by binding to active sites of enzymes or receptors, thereby inhibiting their activity. For example, in cancer research, it may inhibit kinase enzymes, leading to the disruption of signaling pathways that promote cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazolidine-2,4-dione scaffold allows for extensive substitution, which modulates pharmacological activity. Key analogues include:

Compound Name Substituents Biological Target/Activity Reference ID
2-(4-Nitrophenyl) derivative 4-NO₂ on phenyl ring Intermediate for further functionalization
2-(4-Benzylphenyl) derivative 4-benzyl on phenyl ring Unknown (supplier-listed compound)
2-(4-Chloro-2-fluoro-5-propargyloxyphenyl) Halogen and propargyloxy groups Herbicidal (Protox inhibitor)
2-Methoxy derivative Methoxy group on pyridine Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl derivative (CAS: 60725-73-7) is often a precursor for generating aniline intermediates, enabling coupling with acid chlorides to enhance receptor binding .
  • Halogenated Derivatives : The chloro-fluoro-propargyloxy substitution in herbicidal analogues demonstrates how electronic and steric modifications can shift activity from neurological targets (e.g., mGlu4) to plant enzyme inhibition (Protox) .

Key Observations :

  • Microwave irradiation (e.g., for the methoxy derivative) significantly reduces reaction times (2 hours vs. 3 hours in conventional methods) .
  • The Vanderbilt patent’s nitro reduction step (using activated zinc) is critical for generating reactive aniline intermediates, enabling diversification .

Metabotropic Glutamate Receptor 4 (mGlu4) Ligands

The target compound’s derivatives exhibit nanomolar potency at mGlu4, with SAR studies indicating:

  • 2-Pyridyl amides : Enhance binding affinity (e.g., compound 51l, IC₅₀ = 361 nM) .
  • Furan substituents : The 5-methyl-2-furanyl group (51t, IC₅₀ = 76 nM) matches 2-pyridyl efficacy, suggesting heterocycle flexibility .

Herbicidal Activity

The chloro-fluoro-propargyloxy phenyl analogue inhibits protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis, with efficacy in corn fields . This contrasts with neurological applications, underscoring substituent-driven functional divergence.

Biological Activity

2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione (CAS Number: 2179-08-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

This structure includes a tetrahydroimidazo ring fused with a phenyl group, contributing to its unique biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

2. Antimicrobial Properties

The compound has shown antimicrobial activity against several bacterial strains. In vitro tests revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death. This activity is attributed to its ability to scavenge free radicals and modulate neuroinflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with compound concentration .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, indicating significant antimicrobial potential that warrants further investigation for therapeutic applications .

Data Summary

Activity TypeObserved EffectIC50/MIC Value
AnticancerInduces apoptosisIC50 ~ 15 µM
AntimicrobialInhibits bacterial growthMIC ~ 32 µg/mL
NeuroprotectiveProtects against oxidative stressN/A

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